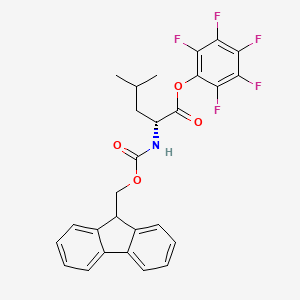

Fmoc-d-leu-opfp

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQJCLLWLHKJLU-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Leucine Pentafluorophenyl Ester and Analogues

Challenges and Optimization in Fmoc-D-Leucine Pentafluorophenyl Ester Preparation

The synthesis of optically pure and high-yield Fmoc-D-Leu-OPfp is not without its challenges. The primary concerns are racemization (epimerization) of the chiral α-carbon and the formation of unwanted side products. bachem.comnih.gov

Racemization: The activation of the carboxyl group, a prerequisite for esterification, increases the acidity of the α-proton. This makes the chiral center susceptible to base-catalyzed enolization, which can lead to racemization. wiley-vch.de This is a significant issue as the stereochemical integrity of the amino acid is paramount for the biological activity of the final peptide. The use of strong bases or prolonged reaction times at elevated temperatures can exacerbate this problem. bachem.com

Side-Product Formation: When using carbodiimides like DCC, the activated O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea. bachem.com This byproduct is unreactive and represents a loss of starting material. bachem.com

Optimization strategies to overcome these challenges include:

Use of Additives: The addition of nucleophilic catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH) is a common optimization technique. peptide.comresearchgate.net These additives react with the activated intermediate to form an intermediate active ester (e.g., OBt ester) that is more reactive than the O-acylisourea but less prone to racemization. chempep.com This also accelerates the main reaction, minimizing the time for side reactions to occur. researchgate.net

Temperature Control: Performing the reaction at low temperatures (e.g., 0 °C) is highly recommended to minimize the rate of both racemization and N-acylurea formation. bachem.com

Careful Base Selection: When a base is required, non-nucleophilic, sterically hindered bases are preferred. The use of 4-(Dimethylamino)pyridine (DMAP) is often avoided in esterifications of urethane-protected amino acids as it can promote racemization. researchgate.netrsc.org

Pre-formed Esters: The use of pre-formed and purified Fmoc-OPfp esters in peptide synthesis is itself an optimization strategy, as it decouples the activation step from the peptide coupling, reducing the risk of racemization during chain assembly. peptide.com

Purification and Handling of Pre-formed Activated Esters

The purity of this compound is crucial for its performance in peptide synthesis. After the synthesis reaction, the crude product must be purified to remove unreacted starting materials, coupling reagents, and byproducts like DCU.

The primary method for purification is crystallization . bachem.com Fmoc-amino acid pentafluorophenyl esters are generally stable, crystalline solids, which facilitates their purification by recrystallization from a suitable solvent system, such as ethyl acetate (B1210297)/hexane. core.ac.uk Following the initial removal of precipitated DCU by filtration, the filtrate is typically washed with a weak acid and brine to remove any basic impurities and water-soluble components. After drying and evaporation of the solvent, the resulting solid or oil is recrystallized. core.ac.uk

Table 2: Physical and Handling Properties of Fmoc-Leu-OPfp

| Property | Description | Source |

|---|---|---|

| Physical Form | White to beige powder/crystalline solid | core.ac.uksigmaaldrich.com |

| Purity Assay | Typically ≥97.5% by HPLC | sigmaaldrich.com |

| Storage | Store in a cool, dry place. Temperatures from -20 °C to room temperature are cited, depending on desired shelf-life. | sigmaaldrich.comacs.org |

| Handling | As activated esters, they are sensitive to moisture and strong nucleophiles (e.g., bases). Handle under inert atmosphere where possible. | bachem.comnih.gov |

Proper handling and storage are essential to maintain the quality of the pre-formed ester. The compounds should be stored in tightly sealed containers in a desiccated environment to prevent hydrolysis of the active ester. acs.org For long-term storage, refrigeration or freezing at -20 °C is often recommended to minimize degradation. acs.org

Mechanistic Elucidation of Peptide Bond Formation Via Fmoc Amino Acid Pentafluorophenyl Esters

Reaction Mechanism of Active Ester Coupling

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This forms a transient, tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This collapse is facilitated by the departure of the pentafluorophenoxide anion, which is a highly stable leaving group.

Proton Transfer: A final proton transfer step, typically involving a mild base or another amine molecule, neutralizes the newly formed peptide bond, yielding the elongated peptide chain and pentafluorophenol (B44920) as a byproduct.

The use of pre-formed, often crystalline, PFP esters like Fmoc-D-Leu-OPfp offers significant advantages, including rapid coupling and the ability to avoid exposing the growing peptide chain to potentially harsh activating reagents and their byproducts. nih.gov

Role of the Pentafluorophenoxy Leaving Group

The effectiveness of Fmoc-amino acid-OPfp esters is critically dependent on the properties of the pentafluorophenoxy group, which functions as an excellent leaving group. Its efficacy is attributed to several key factors:

Strong Electron-Withdrawing Effect: The five fluorine atoms on the phenyl ring are highly electronegative, exerting a powerful inductive electron-withdrawing effect. nih.gov This effect polarizes the ester's carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the incoming amine.

Stabilization of the Leaving Group: The electron-withdrawing nature of the fluorine atoms stabilizes the resulting pentafluorophenoxide anion after it departs. nih.gov The negative charge is effectively delocalized across the aromatic ring and the fluorine atoms, making the anion less basic and, consequently, a better leaving group.

Enhanced Reactivity: The stability of the pentafluorophenoxide anion drives the reaction forward, leading to faster and more efficient coupling. Kinetic studies have demonstrated that PFP esters are significantly more reactive than other active esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. highfine.comuni-kiel.de

Kinetic Studies of Active Ester Formation and Reactivity

Kinetic analyses provide quantitative insight into the efficiency of coupling reagents. Studies have consistently shown that the reactivity of active esters is highly dependent on the nature of the leaving group. The rate of aminolysis is directly related to the acidity (pKa) of the leaving phenol (B47542) or hydroxylamine (B1172632) derivative.

A classic study comparing the relative rates of coupling for different active esters demonstrated the superior reactivity of pentafluorophenyl esters. The relative rates were found to be:

PFP (Pentafluorophenyl) esters: 111

PCP (Pentachlorophenyl) esters: 3.4

ONp (p-Nitrophenyl) esters: 1

This data clearly illustrates that PFP esters react orders of magnitude faster than other common active esters, such as those derived from p-nitrophenol. highfine.com This large rate constant is beneficial for minimizing or eliminating side reactions, such as the cleavage of the Fmoc protecting group by the free amine, which can lead to dipeptide formation and impurities. highfine.com

Further studies using microwave irradiation have shown that the coupling of Fmoc-amino acid pentafluorophenyl esters can be completed in as little as 30-45 seconds, resulting in high yields and preserving the stereochemical integrity of the amino acid. researchgate.net This rapid kinetic profile makes PFP esters particularly suitable for automated synthesis protocols where speed and efficiency are paramount. bachem.com

Table 2: Relative Coupling Rates of Active Esters

| Active Ester Leaving Group | Abbreviation | Relative Rate |

|---|---|---|

| Pentafluorophenyl | -OPfp | 111 |

| Pentachlorophenyl | -OPcp | 3.4 |

| p-Nitrophenyl | -ONp | 1 |

Data sourced from kinetic studies comparing aminolysis rates. highfine.com

Stereochemical Integrity and Racemization Mitigation in Fmoc D Leucine Activated Ester Couplings

Mechanisms of Racemization in Activated Amino Acid Derivatives

Racemization during peptide synthesis is a significant side reaction that can compromise the biological activity and therapeutic efficacy of the final peptide product. The activation of the carboxylic acid group of an amino acid is a prerequisite for peptide bond formation, but this activation also increases the susceptibility of the α-carbon to lose its stereochemical configuration. highfine.com Two primary base-catalyzed mechanisms are responsible for racemization in activated amino acid derivatives: direct enolization and oxazolone (B7731731) formation. bachem.commdpi.com

Direct Enolization (Direct α-Abstraction): This mechanism involves the direct removal of the α-hydrogen from the activated amino acid by a base, leading to the formation of a planar enolate intermediate. mdpi.comrsc.org Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers. mdpi.com The presence of strong electron-withdrawing groups attached to the α-amino moiety enhances the acidity of the α-proton, making it more susceptible to abstraction. bachem.comrsc.org

Oxazolone (Azlactone) Formation: This is often considered the predominant pathway for racemization during peptide synthesis. mdpi.com It involves the intramolecular nucleophilic attack of the carbonyl oxygen of the N-protecting group on the activated carboxyl carbon. thieme-connect.de This cyclization reaction forms a 5(4H)-oxazolone intermediate. cdnsciencepub.com The α-proton of the oxazolone is highly acidic and readily abstracted by a base, leading to a resonance-stabilized, achiral oxazolone anion. bachem.comcdnsciencepub.com Subsequent reprotonation or reaction with an amine nucleophile can occur from either side of the planar intermediate, leading to a racemic or epimerized peptide. mdpi.comthieme-connect.de The formation of the oxazolone is particularly favored with N-acyl protecting groups, whereas urethane-based protecting groups like Fmoc generally suppress this pathway. bachem.com

It is important to note that the central event in both mechanisms is the abstraction of the α-proton by a base, generating a planar enolate or enolate-like intermediate. thieme-connect.de The propensity for racemization is influenced by several factors, including the nature of the amino acid side chain, the N-protecting group, the activating group, the coupling reagents, the base, the solvent, and the temperature. rsc.orgnih.gov

Advantages of Pre-formed Pentafluorophenyl Esters for Racemization Suppression

The use of pre-formed activated esters, particularly pentafluorophenyl (Pfp) esters, offers significant advantages in minimizing racemization during peptide coupling reactions. nih.govsci-hub.se Fmoc-D-Leu-OPfp is an example of such a pre-activated amino acid derivative that provides a reliable method for introducing D-leucine into a peptide sequence with high stereochemical integrity. sigmaaldrich.com

The primary advantages of using Pfp esters like this compound include:

High Reactivity and Rapid Coupling: Pfp esters are highly reactive acylating agents due to the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester a good leaving group. nih.govhighfine.com This high reactivity leads to rapid peptide bond formation, which in turn minimizes the time the activated amino acid is exposed to basic conditions that can induce racemization. nih.govhighfine.com Kinetic studies have shown that the coupling speed of Pfp esters is significantly higher than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters. highfine.com

Reduced Side Reactions: The use of pre-formed Pfp esters avoids the in-situ activation step, which often involves coupling reagents that can themselves promote side reactions, including racemization. nih.gov By separating the activation and coupling steps, the growing peptide chain is not exposed to the potentially harsh conditions of the activation reaction. nih.gov

Stability: While highly reactive towards nucleophiles, Pfp esters are less susceptible to spontaneous hydrolysis compared to other active esters, which is advantageous during conjugation reactions. wikipedia.org Many Fmoc-amino acid-Pfp esters are crystalline, storage-stable solids. google.com

Compatibility with Fmoc Chemistry: Pfp esters are fully compatible with the standard Fmoc/tBu solid-phase peptide synthesis strategy. sigmaaldrich.com The use of Fmoc-protected amino acid Pfp esters allows for the synthesis of peptides under mild conditions, further helping to preserve stereochemical integrity. highfine.com

The combination of high reactivity, stability, and the ability to perform couplings under mild conditions makes pre-formed pentafluorophenyl esters like this compound a superior choice for suppressing racemization and ensuring the synthesis of optically pure peptides. rsc.orgresearchgate.net

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of a peptide coupling reaction is highly dependent on the specific reaction conditions employed. Careful optimization of the solvent, base, and temperature is crucial for minimizing racemization and ensuring the desired stereoselectivity.

Solvent Effects

The choice of solvent can significantly influence the rate of racemization. Polar aprotic solvents, such as dimethylformamide (DMF), are commonly used in peptide synthesis due to their excellent solvating properties for both the resin-bound peptide and the protected amino acids. However, these polar solvents can also promote racemization. nih.gov Studies have shown a remarkable increase in the degree of racemization when changing the solvent from less polar ones like methylene (B1212753) chloride (DCM) to more polar ones like tetrahydrofuran (B95107) (THF) and then to DMF. tandfonline.com This is because polar solvents can stabilize the charged intermediates and transition states involved in the racemization pathways, such as the enolate and oxazolone anions. nih.gov

Conversely, less polar solvents can be beneficial in suppressing racemization. For instance, a comparative study of mixed anhydride (B1165640) couplings found that THF was superior to DMF in preventing racemization. csic.es However, the solubility of reactants can be a limiting factor in less polar media. chemrxiv.org Therefore, a balance must be struck between ensuring adequate solubility for an efficient coupling reaction and minimizing the solvent's contribution to racemization.

Base Effects

The presence and nature of the base used in the coupling reaction are critical factors affecting stereochemical integrity. highfine.combachem.com Bases are required to neutralize the protonated amine of the incoming amino acid or peptide and to facilitate the coupling reaction. However, the base can also catalyze the abstraction of the α-proton from the activated amino acid, leading to racemization. mdpi.com

The basicity and steric hindrance of the tertiary amine used have a significant impact on the extent of racemization. highfine.comcdnsciencepub.com Stronger, less sterically hindered bases tend to cause more racemization. For instance, N,N-diisopropylethylamine (DIPEA) is a commonly used base in Fmoc-SPPS, but in cases with a high risk of racemization, weaker or more sterically hindered bases like N-methylmorpholine (NMM) or symmetrical collidine are recommended. bachem.com Research has shown that the amount of racemization can vary inversely with the extent of steric hindrance around the nitrogen atom of the base. mdpi.com The use of an excess of a tertiary amine can also increase the degree of racemization. tandfonline.com

Temperature Considerations

Temperature is a critical parameter that must be carefully controlled during peptide synthesis to maintain stereochemical integrity. While elevated temperatures can be beneficial for overcoming aggregation and driving difficult coupling reactions to completion, they also significantly accelerate the rate of racemization. acs.orgpeptide.com

Studies have shown that increasing the reaction temperature leads to a higher degree of racemization. cabidigitallibrary.org For sensitive amino acids like histidine and cysteine, high coupling temperatures can lead to considerable levels of racemization. acs.org Research on microwave-assisted peptide synthesis has demonstrated that lowering the coupling temperature from 80°C to 50°C can limit the racemization of these sensitive residues. nih.gov

It is a general observation that any factor that speeds up the main coupling reaction relative to the rate of racemization will result in a more optically pure product. cabidigitallibrary.org Since both coupling and racemization rates increase with temperature, finding an optimal temperature that allows for efficient coupling without significant loss of stereochemical integrity is crucial. creation.com For some difficult couplings, a graded heating approach, where the reaction starts at a lower temperature and is gradually heated, has been shown to improve purity and yield while minimizing racemization compared to rapid heating to a high temperature. peptide.com

Stereochemical Control with D-Amino Acids in Peptide Synthesis

The incorporation of D-amino acids into peptide sequences is a widely used strategy in medicinal chemistry to enhance peptide stability, bioavailability, and resistance to enzymatic degradation. jpt.comfrontiersin.org The stereochemistry of the amino acid residues is critical for the three-dimensional structure and, consequently, the biological function of a peptide. jpt.com The introduction of a D-amino acid can alter the peptide's conformation, which can lead to modified or even novel biological activities. frontiersin.orgnih.gov

The synthesis of peptides containing D-amino acids, such as those utilizing this compound, follows the same principles of solid-phase peptide synthesis as for L-amino acids. nih.gov However, the stereochemical integrity of the D-amino acid being incorporated, as well as the adjacent chiral centers, must be rigorously controlled. The use of pre-activated esters like this compound is advantageous as it minimizes the risk of racemization of the D-amino acid during the coupling step. core.ac.uk

The presence of a D-amino acid can influence the propensity of the peptide to form specific secondary structures. For example, the incorporation of a D-amino acid can disrupt α-helical or β-sheet structures. frontiersin.orgresearchgate.net This can be a desirable outcome, for instance, to prevent the aggregation of amyloidogenic peptides. researchgate.net

Therefore, the stereoselective synthesis of peptides containing D-amino acids is not only a challenge in terms of preventing racemization but also a powerful tool for modulating the structure and function of synthetic peptides for therapeutic applications. jpt.comchemimpex.com

Interactive Data Tables

Table 1: Factors Influencing Racemization in Peptide Synthesis

| Factor | Influence on Racemization | Mitigation Strategies |

| Activating Group | Highly activating groups increase susceptibility. | Use of pre-formed active esters like Pfp esters. nih.gov |

| N-Protecting Group | Urethane-type (Fmoc, Boc) are less prone than N-acyl groups. bachem.com | Employ Fmoc or Boc protection. |

| Solvent | Polar aprotic solvents (e.g., DMF) can increase racemization. nih.gov | Use less polar solvents like THF when possible. csic.es |

| Base | Strong, non-hindered bases increase racemization. highfine.comcdnsciencepub.com | Use weaker or sterically hindered bases (e.g., NMM, collidine). bachem.com |

| Temperature | Higher temperatures accelerate racemization. acs.orgpeptide.com | Perform couplings at the lowest effective temperature. nih.gov |

| Amino Acid Side Chain | Bulky side chains can increase racemization. nih.gov | Careful selection of coupling conditions. |

Table 2: Comparison of Active Esters in Peptide Synthesis

| Active Ester | Relative Coupling Rate | Susceptibility to Hydrolysis | Racemization Tendency |

| Pentafluorophenyl (Pfp) | High (111) highfine.com | Lower wikipedia.org | Low nih.gov |

| Pentachlorophenyl (OPcp) | Moderate (3.4) highfine.com | Moderate | Moderate |

| p-Nitrophenyl (ONp) | Low (1) highfine.com | Higher | Higher |

Applications in Advanced Chemical Synthesis and Chemical Biology Research

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. researchgate.net The Fmoc/tBu strategy is a widely adopted approach in SPPS, favored for its use of mild reaction conditions. researchgate.netub.eduwikipedia.org

Fmoc-D-Leu-OPfp is readily integrated into both automated and manual SPPS protocols. ub.eduucl.ac.uk In these processes, the peptide chain is elongated by sequentially adding amino acid residues. Each cycle involves the deprotection of the N-terminal Fmoc group, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. wikipedia.orgsigmaaldrich.com

The use of pre-activated esters like this compound is particularly advantageous in both manual and automated synthesis. uni-regensburg.debachem.com In manual "tea bag" approaches for library synthesis, Fmoc/OPfp ester methodology is a standard choice. acs.orgacs.org For automated synthesizers, including those that utilize microwave assistance to enhance reaction rates, Fmoc-amino acid-OPfp esters are stable yet highly reactive building blocks that facilitate efficient and routine couplings. bachem.comnih.gov The stability of these crystalline esters allows for their isolation, purification, and storage, ensuring high purity in the final peptide product. bachem.com This contrasts with in-situ activation methods, where the activating agent is added directly to the reaction vessel.

The pentafluorophenyl ester of Fmoc-D-leucine is considered a highly activated form, which promotes efficient amide bond formation. bachem.comacs.org This high reactivity is crucial for achieving high coupling yields, which is essential for the successful synthesis of long or complex peptides. In SPPS, even small inefficiencies in each coupling step can lead to a significant accumulation of deletion sequences and other impurities, making the purification of the final product challenging.

The use of OPfp esters, like this compound, can reduce the risk of racemization during the coupling step, a common side reaction that can compromise the stereochemical integrity of the peptide. bachem.com To further enhance coupling efficiency, especially for sterically hindered amino acids or during challenging coupling steps, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can be used in conjunction with OPfp esters. acs.orgsci-hub.st For instance, the coupling of Fmoc-Gly-OPfp is often performed in the presence of HOBt to ensure high efficiency. sigmaaldrich.comsigmaaldrich.com The choice of coupling reagents and conditions is critical, and while OPfp esters are highly effective, other reagents like TBTU are also used for activating Fmoc-amino acids in specific applications. uni-regensburg.deacs.org

| Parameter | Description | Relevance to this compound |

| SPPS Method | Solid-Phase Peptide Synthesis (Fmoc/tBu strategy) researchgate.netub.eduwikipedia.org | This compound is a standard building block for this method. anaspec.comsigmaaldrich.com |

| Protocol Integration | Compatible with both manual and automated synthesizers. ub.eduucl.ac.uknih.gov | Used in "tea bag" manual synthesis and automated microwave-assisted protocols. acs.orgacs.orgnih.gov |

| Activation | Pentafluorophenyl (Pfp) ester provides high reactivity. bachem.comacs.org | Ensures efficient coupling and high yields in peptide chain elongation. nih.gov |

| Additives | HOBt or HOAt can be used to further boost efficiency. acs.orgsci-hub.st | Often used to overcome difficult couplings and minimize side reactions. |

Integration into Automated and Manual SPPS Protocols

Synthesis of Modified Peptides and Peptidomimetics

The versatility of this compound extends beyond the synthesis of standard peptides to the creation of modified peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or bioavailability.

Fmoc-amino acid pentafluorophenyl esters are key reagents in the Arndt-Eistert homologation, a method to convert α-amino acids into their β-amino acid counterparts. nih.govresearchgate.net This two-step process involves the acylation of diazomethane (B1218177) with an Fmoc-α-amino acid-OPfp, such as this compound, to form an Fmoc-aminoacyldiazomethane intermediate. nih.gov These intermediates are often crystalline solids that can be isolated in good yield and purity. nih.govresearchgate.net Subsequent Wolff rearrangement of the diazoketone, typically promoted by a silver catalyst, leads to the formation of the corresponding β-amino acid. core.ac.ukuni-regensburg.de This method is valued for its stereospecificity, preserving the chiral integrity of the original α-amino acid. researchgate.net The resulting β-amino acids can then be incorporated into peptide backbones to create peptidomimetics with unique conformational properties. researchgate.net

Fmoc-protected building blocks are instrumental in the automated solid-phase synthesis of spiroligomers, a class of oligomers with a unique helical structure. nih.govnih.govosti.gov While the direct use of this compound in this context is not explicitly detailed, the synthesis of these complex architectures relies on Fmoc/tBu chemistry and often involves the use of activated esters for efficient coupling on a solid support. nih.govnih.gov The development of Fmoc-protected bis-amino acid building blocks, which can be activated as their Pfp esters, has enabled the assembly of functionally and stereochemically diverse spiroligomers using semi-automated microwave peptide synthesizers. nih.govresearchgate.net This highlights the importance of Fmoc-protected activated esters in constructing non-natural oligomeric structures.

Positional scanning synthetic combinatorial libraries (PS-SCLs) are powerful tools for identifying the substrate specificity of enzymes or the binding epitopes of antibodies. nih.govresearchgate.net The synthesis of these libraries often employs the "tea bag" method with Fmoc-SPPS. acs.org In this approach, Fmoc-protected amino acid pentafluorophenyl esters are particularly suitable building blocks. acs.org

The preparation of a positional scanning library involves creating sub-libraries where one position in the peptide sequence is fixed with a specific amino acid (or a modification), while the other positions are randomized with a mixture of amino acids. acs.orgnih.gov The use of active esters like this compound is crucial for achieving near-equimolar incorporation of the amino acid mixtures at the randomized positions, which is essential for the reliable interpretation of the screening results. acs.org Competitive coupling experiments are often performed to determine the correct ratios of the Fmoc-amino acid-OPfp derivatives needed to ensure an isokinetic mixture. acs.org

| Application | Synthetic Strategy | Role of this compound (or related Fmoc-AA-OPfp) | Key Findings |

| Homologation | Arndt-Eistert Reaction nih.govresearchgate.net | Acylates diazomethane to form a key diazoketone intermediate. nih.govcore.ac.uk | Enables stereospecific synthesis of β-amino acids from α-amino acids. researchgate.netuni-regensburg.de |

| Spiroligomer Synthesis | Automated Fmoc/tBu SPPS nih.govnih.gov | Fmoc-protected Pfp esters are used to couple functionalized bis-amino acid building blocks. nih.govresearchgate.net | Allows for the efficient assembly of complex, helical oligomers on a solid phase. nih.govosti.gov |

| Positional Scanning Libraries | Fmoc-SPPS ("tea bag" method) acs.orgacs.org | Serves as a highly suitable active ester for incorporating amino acids at fixed and randomized positions. acs.org | Facilitates the creation of diverse peptide libraries for screening applications. acs.orgnih.gov |

Generation of Branched and Cyclic Peptides

The construction of peptides with non-linear topologies, such as branched and cyclic structures, often requires strategic use of orthogonally protected amino acids and specific coupling methodologies to achieve the desired connectivity. This compound serves as an efficient building block in these sophisticated synthetic schemes.

Branched Peptides: Branched peptides are typically assembled by incorporating an amino acid with a protected side-chain amine, such as Fmoc-Lys(ivDde)-OH. The ivDde group is orthogonal to the Fmoc group, meaning it is stable under the piperidine conditions used to remove Fmoc, but can be selectively cleaved with dilute hydrazine. sigmaaldrich-jp.com After assembling the main peptide backbone, the Fmoc group on the lysine (B10760008) side-chain can be removed, and a new peptide chain can be initiated from this point. This compound can be readily coupled to this newly liberated amine, introducing a D-leucine residue at the branch point. The high reactivity of the OPfp ester ensures efficient coupling, which is crucial when building complex structures on a solid support. sigmaaldrich.com

Cyclic Peptides: Head-to-tail cyclic peptides are formed by creating an amide bond between the N- and C-termini of a linear precursor. The inclusion of D-amino acids, such as D-leucine from this compound, can be a key strategy to facilitate the cyclization process. D-amino acids can induce specific turn conformations in the linear peptide, pre-organizing it for ring closure and minimizing competing side reactions like dimerization. thieme-connect.de The synthesis of the linear precursor can be performed using solid-phase peptide synthesis (SPPS), and the final cyclization step is often conducted after cleavage from the resin. Using an active ester like OPfp at the C-terminus of the linear peptide is a common strategy for promoting the final intramolecular amide bond formation. For example, a linear peptide fragment ending in -OPfp can be prepared, and after removal of the N-terminal protecting group, the peptide cyclizes in solution.

| Feature | Application in Branched Peptides | Application in Cyclic Peptides |

| Role of this compound | Efficient coupling to a side-chain amine (e.g., of Lysine) to initiate branch growth. | Incorporation into the linear precursor to promote cyclization-inducing turns. |

| Key Advantage | High reactivity of OPfp ester ensures efficient bond formation at the sterically hindered branch point. sigmaaldrich.com | The D-configuration of leucine (B10760876) helps to adopt a favorable conformation for ring closure. thieme-connect.de |

| General Strategy | Use of orthogonally protected amino acids (e.g., Fmoc-Lys(ivDde)-OH) to create a branching point. sigmaaldrich-jp.com | Synthesis of a linear precursor, often on a solid support, followed by head-to-tail cyclization in solution, frequently facilitated by a C-terminal active ester. thieme-connect.de |

Incorporation of Non-Standard Amino Acids and Isotopic Labels

The flexibility of Fmoc-based synthesis allows for the seamless integration of residues that are not part of the 20 common proteinogenic amino acids. This includes amino acids with unique side chains, post-translational modifications, or isotopic labels for use in analytical studies.

The use of OPfp active esters is a well-established method for incorporating such modified amino acids. acs.org this compound itself introduces a non-standard D-amino acid, which is critical for creating peptides with enhanced stability against enzymatic degradation or for mimicking specific conformations. nih.gov

Isotopic Labeling: Peptides containing stable isotopes (e.g., ²H, ¹³C, ¹⁵N) are invaluable tools in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and quantitative mass spectrometry. An isotopically labeled version of this compound can be synthesized from the corresponding labeled D-leucine. For instance, Fmoc-leucine derivatives labeled with deuterium (B1214612) (d10) or nitrogen-15 (B135050) (¹⁵N) are commercially available and can serve as precursors. The subsequent incorporation of this labeled building block into a peptide sequence proceeds via standard coupling protocols. Research on Leu-enkephalin analogues has demonstrated the synthesis of peptides with tritiated leucine residues by first creating a precursor peptide with a didehydro-leucine, which is then catalytically tritiated. psu.edu A similar strategy could be employed to create peptides with labeled D-leucine.

| Label Type | Precursor Example | Application |

| Stable Isotope (e.g., ¹³C, ¹⁵N) | Fmoc-Leu-OH-¹⁵N | NMR structural studies, quantitative proteomics. |

| Stable Isotope (e.g., ²H) | Fmoc-Leu-OH-d10 | Metabolic tracing, mass spectrometry. |

| Radioisotope (e.g., ³H) | Fmoc-4,5-didehydro-DL-Leu psu.edu | Receptor-binding assays, metabolic fate studies. psu.edu |

Chemoenzymatic Peptide Synthesis (Enzyme-Specific Activation)

While not a direct application in chemoenzymatic synthesis which typically involves enzymes for peptide ligation, peptides synthesized using this compound are highly relevant as tools to study and manipulate enzymatic processes.

Substrate Mimetics and Binding Mode Analysis

Understanding how an enzyme recognizes and processes its substrate is fundamental to drug design and chemical biology. Synthetic peptides containing non-standard amino acids are powerful probes for mapping the active sites of enzymes, particularly proteases.

By systematically replacing standard L-amino acids with their D-enantiomers, researchers can investigate the stereochemical preferences of an enzyme's active site. The inclusion of a D-leucine residue via this compound can serve several purposes:

Probing Stereospecificity: Most proteases are highly specific for L-amino acids. A peptide containing D-leucine at a specific position would likely resist cleavage at that site. Comparing the enzymatic processing of an all-L-peptide with its D-Leu-containing diastereomer provides direct insight into the structural constraints of the enzyme's binding pockets (subsites).

Creating Enzyme Inhibitors: Peptides that can bind to an enzyme's active site but cannot be cleaved act as competitive inhibitors. The introduction of a D-amino acid is a common strategy to convert a substrate into an inhibitor.

Binding Mode Analysis: The synthesis of peptide libraries, where specific positions are varied with a range of natural and non-natural amino acids, is a powerful technique for determining substrate specificity. acs.org Studies using fluorescence-quenched combinatorial libraries, synthesized using the Fmoc/OPfp ester methodology, have been successful in characterizing the substrate specificity of cysteine proteases like papain. acs.org Incorporating this compound into such a library would allow for a thorough analysis of how the enzyme's S1, S2, etc. subsites accommodate or reject a D-amino acid with a bulky, hydrophobic side chain.

Sustainable Chemistry and Green Synthesis Approaches for Fmoc Amino Acid Esters

Development of Environmentally Benign Esterification Protocols

A primary goal in greening the synthesis of Fmoc-amino acid esters is the development of esterification protocols that minimize environmental impact. This involves replacing hazardous reagents and solvents with safer alternatives and designing new catalytic methods that operate under mild conditions.

The move away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. Novel catalysts are being developed to facilitate the esterification of Fmoc-amino acids with greater efficiency and reduced environmental impact.

Recent research has explored the use of simple, inexpensive, and greener chemicals for reactions involving Fmoc-amino acid esters. For instance, a method utilizing calcium(II) iodide as a protective agent allows for the mild and selective hydrolysis (saponification) of Fmoc-amino acid esters, a crucial step for their use in solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.netnih.gov This system avoids the use of toxic organotin compounds, which were previously a standard but hazardous method. researchgate.net The calcium salt is believed to protect the base-labile Fmoc group during the ester hydrolysis. mdpi.comnih.gov

Other innovative catalytic approaches focus on the amide bond formation itself, which is central to peptide synthesis where activated esters are key intermediates.

Diboronic acid anhydride (B1165640) (DBAA) catalysts have demonstrated excellent activity in peptide coupling reactions under mild conditions, proving effective for Fmoc-protected amino acids like serine and threonine with minimal epimerization. rsc.org

Niobium(V) ethoxide (Nb(OEt)₅) has been used as a catalyst for the amidation of N-hydroxyimino esters, providing an atom-efficient route to amide bonds without racemization. rsc.org

Aminosilane catalysts have been developed for amide synthesis, enabling the reaction with minimal substrate use (a 1:1:1 ratio of electrophile, nucleophile, and silylating reagent) and producing only hydrogen gas and siloxane as by-products. researchgate.net

The ynamide coupling reagent N-methylynetoluenesulfonamide (MYTsA) facilitates peptide bond formation in a one-pot, two-step manner via stable α-acyloxyenamide active esters, avoiding the racemization often seen with carbodiimides. iris-biotech.de

A study also demonstrated a recyclable catalytic system using a hydrophobic anchor-tagged catalyst that can be easily prepared and recycled without expensive materials, suitable for reactions like asymmetric Friedel-Crafts-type reactions on peptidic substrates. jst.go.jp

Table 1: Comparison of Catalytic Systems in Fmoc-Amino Acid Chemistry

| Catalyst System | Reaction Type | Key Features | Reference |

| Calcium(II) Iodide / NaOH | Ester Hydrolysis | Mild, orthogonal conditions; avoids toxic organotin reagents; inexpensive. | mdpi.comresearchgate.netnih.gov |

| Diboronic acid anhydride (DBAA) | Peptide Coupling | Atom-economical; minimal epimerization for β-hydroxy-α-amino acids. | rsc.org |

| N-methylynetoluenesulfonamide (MYTsA) | Peptide Coupling | Forms stable active esters; avoids racemization; one-pot process. | iris-biotech.de |

| Aminosilane | Amidation | Minimal waste (H₂ gas, siloxane); high atom economy (1:1:1 substrate ratio). | researchgate.net |

The vast quantities of solvents used in peptide synthesis, particularly for washing steps in SPPS, are a major environmental concern. csic.esnih.gov Traditional solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are classified as hazardous and reprotoxic. csic.esacs.org Consequently, a significant research effort is directed at replacing them with greener alternatives.

Solvents are evaluated based on their ability to swell the solid-phase resin and dissolve the Fmoc-amino acids and reagents. nih.govrsc.org Several greener solvents have been identified as viable replacements for DMF and DCM in Fmoc/tBu SPPS:

2-Methyltetrahydrofuran (2-MeTHF): This solvent, derived from renewable resources, has proven to be a good medium for coupling, Fmoc removal, and washing steps. acs.org It can offer better performance than DMF in the coupling step. acs.org

Ethyl Acetate (B1210297) (EtOAc): A less costly green solvent, EtOAc has been used successfully in GSPPS (Green Solid-Phase Peptide Synthesis) strategies, often in combination with 2-MeTHF. acs.org

Acetone (B3395972): Identified as a recommended green solvent, acetone has been used in ester hydrolysis reactions with a calcium iodide system, showing good hydrolysis results with minimal Fmoc deprotection. mdpi.comresearchgate.net

γ-Valerolactone (GVL): This biodegradable solvent has been shown to be a suitable alternative to DMF for Fmoc deprotection. researchgate.net

Agro-waste Derived Solvents: An eco-friendly approach has been developed using a solvent medium derived from lemon fruit shell ash for peptide bond formation under biphasic conditions, eliminating the need for an additional base. eurekaselect.comnih.gov

In addition to solvents, the choice of oxidants can be made more environmentally friendly. For instance, in the synthesis of non-canonical amino acids, manganese dioxide (MnO₂) was selected as an easily removable oxidant, avoiding the need for silica (B1680970) gel column chromatography to separate it from the reaction mixture. jst.go.jp

Table 2: Performance of Selected Green Solvents in Fmoc-SPPS

| Green Solvent | Application Step | Key Findings | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | Coupling, Washing, Fmoc-removal | Better coupling performance than DMF; good resin swelling. | acs.org |

| Ethyl Acetate (EtOAc) | Washing, Coupling | Cost-effective green alternative; used in combination protocols. | acs.org |

| Acetone | Ester Hydrolysis | Low ecological footprint; minimal Fmoc deprotection. | mdpi.comresearchgate.net |

| γ-Valerolactone (GVL) | Fmoc-removal | Effective green alternative to DMF for deprotection. | researchgate.net |

Novel Catalytic Systems

Atom Economy and Waste Minimization in Activated Ester Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how much of the starting materials are incorporated into the final product. Traditional peptide synthesis, including methods using Fmoc-amino acid activated esters, often suffers from poor atom economy. rsc.orgnih.gov This is due to the use of protecting groups, which add mass that is removed later, and the common practice of using a large excess of reagents to drive reactions to completion. nih.govnih.gov

Strategies to improve atom economy and minimize waste include:

Minimizing Protecting Groups: The Fmoc group itself contributes to low atom economy. iris-biotech.denih.gov Furthermore, side-chain protecting groups, such as Pbf for arginine or Trt for histidine, further decrease the atom economy from a potential 36% to 24-22% for a single amino acid incorporation. rsc.org Developing syntheses that require fewer or no protecting groups is a key goal.

N→C Synthesis Direction: Conventional peptide synthesis proceeds from the C-terminus to the N-terminus (C→N), requiring α-amino group protection (e.g., Fmoc). iris-biotech.de Reversing the direction to mimic natural ribosomal synthesis (N→C) offers the potential to minimize protection schemes and improve atom economy. nih.gov For example, using the MYTsA reagent allows for synthesis in the N→C direction without the need for Fmoc protection, thereby generating less waste. iris-biotech.de

Reducing Excess Reagents: SPPS protocols often use a significant excess of Fmoc-amino acids and coupling reagents. nih.gov Optimizing protocols to use reagents in near-stoichiometric amounts is crucial for waste reduction.

In-situ Deprotection and Coupling: A protocol for in-situ Fmoc removal has been developed where the deprotection agent (e.g., 4-methylpiperidine) is added directly to the coupling reaction mixture without intermediate washing steps. tandfonline.comtandfonline.com This significantly reduces the number of washing steps and can save up to 60% of the solvent used, directly minimizing waste. tandfonline.com

One-Pot and Chromatography-Free Synthesis Strategies

Simplifying synthetic procedures by reducing the number of separate steps and avoiding purification by column chromatography leads to significant savings in time, energy, and solvent consumption.

One-pot syntheses, where multiple reaction steps are performed sequentially in the same reactor without isolating intermediates, are highly desirable.

A one-pot, four-step process has been established to efficiently replace a Cbz protecting group with an Fmoc group on complex bis-amino acid building blocks, completely avoiding chromatography. temple.edu

Sequential one-pot strategies for dipeptide synthesis have been developed that combine the in situ activation of an amino ester with a coupling agent like CDI, followed by the addition of the second amino acid, circumventing the need to isolate the activated intermediate. orgsyn.org

The development of chromatography-free methods is another major advance.

A two-step method for producing high-purity, oligomer-free Nα-Fmoc amino acids involves the formation of a stable dicyclohexylammonium–amino acid salt, which then reacts cleanly with Fmoc-OSu, yielding a product that can be purified by simple crystallization. sci-hub.se

A one-flow, three-component coupling (3CC) approach has been designed for rapid peptide chain elongation that is free of column chromatography. researchgate.net This method uses α-amino acid N-carboxy anhydrides (α-NCAs) as both nucleophiles and electrophiles, allowing for the high-yield synthesis of tripeptides with simple workup procedures. researchgate.net

These strategies collectively contribute to making the synthesis of Fmoc-amino acid esters and their subsequent use in peptide synthesis a more sustainable and efficient endeavor.

Computational and Theoretical Investigations of Activated Ester Chemistry

Molecular Modeling of Reaction Mechanisms

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to study the dynamic processes involved in the coupling reactions of Fmoc-d-leu-opfp. These simulations can model the behavior of the activated ester, the incoming nucleophile (the N-terminal amine of a growing peptide chain), and solvent molecules, providing a detailed picture of the reaction pathway. spbu.ru

The fundamental mechanism of peptide bond formation involves the nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc-amino acid ester. embrapa.br Molecular modeling helps to visualize the conformational changes of the reactants as they approach each other, the formation of the tetrahedral intermediate, and the subsequent collapse of this intermediate to form the peptide bond and release the pentafluorophenol (B44920) leaving group. spbu.ruembrapa.br In solid-phase peptide synthesis (SPPS), these models can also account for the influence of the solid support, the linker, and the growing peptide chain on the reaction mechanism. nih.gov

Research findings from modeling studies on related Fmoc-amino acid systems highlight several key aspects:

Solvent Effects: The choice of solvent, commonly dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), significantly influences the reaction. researchgate.netacs.org MD simulations can reveal how solvent molecules solvate the reactants and stabilize the transition state, thereby affecting the reaction kinetics.

Intermediate Stability: The stability of the tetrahedral intermediate is a critical factor. Molecular modeling can assess the energetic stability of this species and the barriers to its formation and breakdown, providing a comprehensive view of the reaction energy profile.

Quantum Chemical Calculations for Transition State Analysis

Quantum chemical calculations, especially Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic aspects of the reaction mechanism, which is crucial for understanding bond-breaking and bond-forming processes. kit.edunih.gov For the aminolysis of this compound, these calculations are used to locate and characterize the transition state (TS) structure.

The transition state is a high-energy, transient species on the reaction coordinate that represents the energy maximum between reactants and the tetrahedral intermediate. kit.edu Its geometry and energy determine the activation energy (Ea) of the reaction, which is directly related to the reaction rate. DFT calculations can provide detailed information about the TS, including bond lengths, bond angles, and charge distribution. ekb.egncsu.edu

Studies on the aminolysis of phenyl acetates and other activated esters have shown that the reaction proceeds through a concerted or stepwise mechanism involving a tetrahedral intermediate. researchgate.net DFT calculations for the reaction of this compound with an amine would typically involve:

Geometry Optimization: The structures of the reactants (this compound and the amine), the transition state, the tetrahedral intermediate, and the products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. kit.edu

Energy Calculation: The relative energies of the optimized structures are calculated to construct a potential energy surface and determine the activation energy. ncsu.edu

A hypothetical DFT study might compare the activation energies for different activated esters, as illustrated in the table below, to rationalize experimentally observed reactivity trends.

Table 1: Hypothetical Calculated Activation Energies for the Aminolysis of Different Activated Esters This table is illustrative and based on general principles of activated ester reactivity. Actual values would require specific DFT calculations.

| Activated Ester | Leaving Group | Hypothetical ΔE‡ (kcal/mol) | Relative Reactivity |

|---|---|---|---|

| This compound | Pentafluorophenol | 15.2 | High |

| Fmoc-d-leu-ONp | p-Nitrophenol | 18.5 | Moderate |

| Fmoc-d-leu-OSu | N-Hydroxysuccinimide | 17.8 | Moderate |

| Fmoc-d-leu-OBt | 1-Hydroxybenzotriazole (B26582) | 16.1 | High |

Computational Docking Studies in Enzyme-Catalyzed Reactions

While this compound is primarily used in chemical peptide synthesis, computational docking studies can explore its potential as a substrate in enzyme-catalyzed reactions, such as those mediated by ligases or engineered proteases. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net

The process involves:

Preparation of Structures: High-resolution 3D structures of the enzyme and the ligand (this compound) are prepared.

Sampling: The ligand's conformational, rotational, and translational freedom is sampled within the enzyme's active site.

Scoring: The binding poses are evaluated using a scoring function that estimates the binding affinity or free energy of binding. The pose with the best score is predicted as the most likely binding mode.

Docking studies could reveal whether the D-leucine side chain and the pentafluorophenyl ester group of this compound can be accommodated within the active site of a specific enzyme. The results can predict key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the enzyme-substrate complex. u-tokyo.ac.jp For example, docking Fmoc-tryptophan-OPfp has been explored in the context of identifying potential ligands for dihydrofolate reductase. escholarship.org

Such computational screening can guide the engineering of enzymes for novel biocatalytic applications or the design of peptide-based inhibitors. Although direct experimental studies on the enzymatic use of this compound are scarce, docking provides a powerful predictive tool to assess its feasibility. ub.eduuni-konstanz.de

Table 2: Hypothetical Docking Results for this compound with a Model Ligase This table is for illustrative purposes to show the type of data generated from docking studies.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Favorable binding affinity |

| Key Residue Interactions | Tyr82, Phe114, Arg150 | Hydrogen bonding and hydrophobic packing |

| RMSD of Best Pose | 1.2 Å | High confidence in the predicted orientation |

| Predicted Proximity to Catalytic Residue | 3.5 Å | Favorable for subsequent reaction |

Prediction of Reactivity and Selectivity in Activated Ester Couplings

Computational chemistry provides a framework for predicting the reactivity and selectivity of activated esters like this compound in coupling reactions. The high reactivity of pentafluorophenyl esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon highly electrophilic and stabilizes the leaving group anion. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on computational descriptors to predict reactivity. These descriptors can be derived from quantum chemical calculations and include:

LUMO Energy: A lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the activated ester correlates with higher electrophilicity and greater reactivity towards a nucleophile.

Partial Atomic Charges: A more positive partial charge on the carbonyl carbon indicates a more electrophilic center, susceptible to nucleophilic attack.

Activation Energy (ΔE‡): As calculated via DFT, this is a direct predictor of the reaction rate. nih.gov

Kinetic studies on various fluorophenyl esters have established a reactivity order, which can be rationalized and predicted by computational models. nih.gov For instance, the reactivity generally increases with the degree of fluorination of the phenyl ring. nih.govnih.gov

Table 3: Comparison of Computational Descriptors for Reactivity Prediction This table illustrates how different computational parameters might correlate with the known reactivity of various activated esters.

| Ester Type | LUMO Energy (eV) | Carbonyl Carbon Charge (a.u.) | Known Reactivity |

|---|---|---|---|

| Phenyl | +0.5 | +0.45 | Low |

| p-Nitrophenyl | -1.2 | +0.52 | Moderate |

| Pentafluorophenyl | -1.8 | +0.58 | High |

Furthermore, computational models can predict chemoselectivity in complex molecules containing multiple nucleophilic sites (e.g., amino and hydroxyl groups). By calculating the activation barriers for the reaction at each site, it is possible to predict the major product, guiding the design of synthetic strategies to minimize side reactions. This predictive power is invaluable for optimizing reaction conditions and improving the efficiency of peptide synthesis. researchgate.net

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Fmoc-D-Leucine Pentafluorophenyl Ester

While the standard synthesis of Fmoc-D-Leu-OPfp is well-established, research continues to seek more efficient, sustainable, and specialized methodologies.

Greener Synthesis Protocols: A significant trend is the development of "greener" synthetic protocols that minimize waste and utilize more environmentally benign solvents. Research into solvent systems, such as binary mixtures of ethyl acetate (B1210297) (EtOAc) and dimethyl sulfoxide (B87167) (DMSO), aims to replace more hazardous solvents traditionally used in peptide synthesis. acs.org The efficiency of these greener approaches is often enhanced by real-time monitoring to precisely determine reaction endpoints, thereby reducing excess reagent use and solvent waste. digitellinc.com

Advanced Coupling Reagents: The core of the synthesis involves the activation of the carboxylic acid. While pentafluorophenyl esters are themselves highly reactive, research into novel coupling reagents continues to emerge, aiming for even faster and more efficient reactions with minimal side reactions, especially for sterically hindered couplings. bachem.comacs.org For instance, ynamide-based coupling reagents have shown excellent tolerance for common protecting groups like Fmoc and high selectivity for amino groups. acs.org Other novel reagents, such as those derived from thiazolium salts or those that generate 1-oxo-2-hydroxydihydrobenzotriazine (HOOBt) esters, have demonstrated good resistance to racemization. tandfonline.comresearchgate.net Furthermore, the use of aryl 4-nitrosulfonates in the presence of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) represents an efficient method for synthesizing activated esters like OPfp esters. thieme-connect.com

Enzymatic and Chemo-enzymatic Approaches: There is growing interest in using enzymes for peptide synthesis to enhance stereoselectivity and reduce the need for extensive protecting group chemistry. While the direct enzymatic synthesis of an OPfp ester is not common, chemo-enzymatic strategies are being explored. For instance, enzymes can be used to couple peptide fragments where one fragment could be prepared using an activated monomer like this compound. google.com Research into macrocylases has also shown potential for the enzymatic synthesis of complex cyclic peptides, a field where specialized amino acid building blocks are essential. royalsocietypublishing.org

Expanding the Scope of Applications in Chemical Biology and Materials Science

The unique properties of Fmoc-protected amino acids are being leveraged in fields beyond traditional peptide synthesis, particularly in chemical biology and materials science.

Self-Assembling Nanomaterials: A major area of research is the use of Fmoc-amino acids as building blocks for functional biomaterials. rsc.org The Fmoc group, through its hydrophobic and aromatic nature, can drive the self-assembly of amino acids into ordered nanostructures such as nanofibers, nanotubes, and hydrogels. researchgate.netbeilstein-journals.orgreading.ac.ukrsc.org Fmoc-D-amino acids are particularly valuable in this context, as they can form more stable and diverse structures. nih.gov These self-assembled materials are being investigated for a wide range of applications:

Tissue Engineering: Hydrogels formed from Fmoc-amino acids can serve as biocompatible scaffolds that support cell attachment and proliferation, making them promising for bone and other tissue engineering applications. unimelb.edu.aumdpi.comnih.gov

Drug Delivery: The fibrous network of these hydrogels can encapsulate therapeutic agents, allowing for their sustained and controlled release. researchgate.netbeilstein-journals.org

Biosensors: The ordered structure of self-assembled Fmoc-peptide derivatives can be used to create novel biosensing platforms. nih.gov

The table below summarizes the applications of Fmoc-amino acid-based self-assembling materials.

| Application Area | Description of Use | Key Advantages |

| Tissue Engineering | Formation of biocompatible hydrogel scaffolds for cell culture and tissue regeneration. mdpi.comnih.gov | Tunable mechanical properties, biocompatibility, biomimetic environment. researchgate.netmdpi.com |

| Drug Delivery | Encapsulation of drugs within the nanofiber network of hydrogels for slow and sustained release. researchgate.netbeilstein-journals.org | High loading capacity, protection of encapsulated agents, controlled release kinetics. beilstein-journals.org |

| Catalysis | Immobilization of enzymes within hydrogel matrices to enhance stability and reusability. reading.ac.uk | Improved enzyme activity and stability. reading.ac.uk |

| Antimicrobial Materials | Development of materials with inherent antibacterial properties or as carriers for antimicrobial agents. beilstein-journals.org | Broad-spectrum activity and reduced toxicity compared to some traditional agents. beilstein-journals.org |

| Biosensing | Creation of ordered surfaces and materials for the detection of biological molecules like amyloid fibrils. nih.gov | High sensitivity and specificity due to defined structural properties. nih.gov |

Chemical Biology Probes: Peptides containing D-amino acids, synthesized using building blocks like this compound, are crucial tools in chemical biology. Their resistance to proteolysis makes them ideal for use as stable probes to study biological processes, such as receptor-ligand interactions, without rapid degradation. nih.govnih.govnih.gov

Integration with Flow Chemistry and High-Throughput Synthesis

To accelerate discovery and optimization processes, this compound is being integrated into modern automated and high-throughput platforms.

Continuous-Flow Peptide Synthesis (CF-SPPS): Flow chemistry offers significant advantages over traditional batch synthesis, including improved efficiency, safety, and scalability. sigmaaldrich.com In a continuous-flow setup, reagents are passed through a packed resin bed, which can lead to higher coupling efficiencies and reduced solvent consumption. The stability and high reactivity of Fmoc-amino acid-OPfp esters make them well-suited for use in automated continuous-flow synthesizers. bachem.comsigmaaldrich.com

High-Throughput Synthesis for Screening: The need to synthesize and screen large libraries of peptides has driven the development of high-throughput methods. One innovative approach involves using a laser printer to deposit Fmoc-amino acid-OPfp esters, embedded within toner particles, onto a solid support. nih.govresearchgate.net By melting the toner, the activated amino acid is released and couples to the support. This particle-based Merrifield synthesis allows for the rapid, spatially-defined creation of peptide arrays, which can be used for screening and other applications. nih.govresearchgate.net

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

The demand for higher purity and better-characterized peptide products has spurred the adoption of advanced analytical technologies.

Process Analytical Technology (PAT) for Real-Time Monitoring: PAT is revolutionizing peptide synthesis by enabling real-time, in-line monitoring of the process. researchgate.net This allows for precise control over reaction parameters and helps to identify any issues as they occur.

Refractive Index (RI) Monitoring: RI has emerged as a powerful, non-invasive tool to monitor all steps of solid-phase peptide synthesis (SPPS) in real-time. digitellinc.comschmidt-haensch.coms4science.at By measuring changes in the refractive index of the reaction solution, it is possible to track the consumption of the Fmoc-amino acid during coupling, the release of the Fmoc-protecting group during deprotection, and the efficiency of washing steps. digitellinc.coms4science.at

Raman Spectroscopy: Online Raman spectroscopy is another PAT tool being integrated into SPPS. It can determine reaction endpoints and quantify residual reagents during washing steps, contributing to more sustainable and optimized synthetic protocols. acs.org

Variable Bed Flow Reactors: These specialized reactors allow for the real-time monitoring of resin swelling, which provides direct feedback on coupling efficiency and can detect on-resin peptide aggregation, a major challenge in SPPS. rsc.org

Advanced Mass Spectrometry for Characterization: Mass spectrometry (MS) is the cornerstone of peptide characterization. biopharmaspec.comresearchgate.net Modern techniques provide unprecedented detail about the final product.

UPLC-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is routinely used to confirm peptide sequence, determine purity, and identify any modifications or impurities. almacgroup.combiosynth.com Advanced MS platforms can even distinguish between isobaric amino acids like leucine (B10760876) and isoleucine. biopharmaspec.com

Peptide Mapping: For larger peptides, peptide mapping involves digesting the product into smaller fragments that are then analyzed by MS. This technique can precisely locate modifications and confirm structural features like disulfide bridges. drug-dev.com

Chiral Amino Acid Analysis: To confirm the enantiomeric purity of peptides containing D-amino acids, specialized methods like GC-MS analysis of hydrolyzed and derivatized samples are employed. biosynth.com

The table below lists the advanced analytical techniques and their specific roles in the context of this compound.

| Analytical Technique | Application in Synthesis/Characterization | Information Provided |

| Refractive Index (RI) | Real-time monitoring of SPPS steps. digitellinc.comschmidt-haensch.com | Reaction kinetics, coupling/deprotection completion, washing efficiency. digitellinc.com |

| Raman Spectroscopy | Online monitoring of reaction endpoints. acs.org | Determination of step completion, quantification of residual reagents. acs.org |

| Variable Bed Flow Reactor | Real-time monitoring of resin volume. rsc.org | Coupling efficiency, on-resin aggregation. rsc.org |

| UPLC-MS/MS | High-resolution separation and identification of final product and impurities. biopharmaspec.comalmacgroup.com | Purity, molecular weight confirmation, sequence verification, isomer differentiation. biopharmaspec.comresolvemass.ca |

| Peptide Mapping | Characterization of large peptides. drug-dev.com | Localization of post-translational modifications, disulfide bridge confirmation. drug-dev.com |

| GC-MS (after hydrolysis) | Determination of enantiomeric purity. biosynth.com | Confirmation of D-amino acid incorporation and assessment of racemization. biosynth.com |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-(9-Fluorenylmethoxycarbonyl)-D-leucine pentafluorophenyl ester |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| OPfp | Pentafluorophenyl ester |

| EtOAc | Ethyl acetate |

| DMSO | Dimethyl sulfoxide |

| HOBt | 1-Hydroxybenzotriazole |

| HOOBt | 1-Oxo-2-hydroxydihydrobenzotriazine |

| UPLC-MS/MS | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry |

| GC-MS | Gas Chromatography-Mass Spectrometry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。